3-(4-Methoxybenzamido)isonicotinic acid
Description
Properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
3-[(4-methoxybenzoyl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4/c1-20-10-4-2-9(3-5-10)13(17)16-12-8-15-7-6-11(12)14(18)19/h2-8H,1H3,(H,16,17)(H,18,19) |
InChI Key |
DOLQEAANPDFGED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CN=C2)C(=O)O |
Origin of Product |
United States |
Investigation of Biological Activities of 3 4 Methoxybenzamido Isonicotinic Acid in Vitro Focus
In Vitro Antimicrobial Activity Profiling
Comprehensive searches of scientific literature and databases did not yield specific studies that have evaluated the in vitro antimicrobial activity of 3-(4-Methoxybenzamido)isonicotinic acid. While derivatives of isonicotinic acid have been investigated for their antimicrobial properties, data specifically detailing the antibacterial and antifungal potency of this particular compound are not available in the public domain.
Assessment of Antibacterial Potency Against Pathogenic Strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis H37Rv)
No specific data from in vitro studies, such as Minimum Inhibitory Concentration (MIC) values, for this compound against Staphylococcus aureus or Mycobacterium tuberculosis H37Rv has been reported in the available scientific literature. Research on isonicotinic acid derivatives has shown activity against these pathogens, but specific testing of the titled compound has not been documented. brieflands.comresearchgate.net
Evaluation of Antifungal Activity Against Diverse Fungal Species
There is no available scientific literature detailing the in vitro antifungal activity of this compound against any fungal species. While related compounds and derivatives of isonicotinic acid have been explored for antifungal properties, specific data for this compound is absent. nih.gov
Enzyme Inhibition Studies
Following a thorough review of existing research, no specific studies on the enzyme inhibitory activity of this compound were found. The subsequent sections reflect this lack of available data.
Carbonic Anhydrase Inhibition Activity (e.g., CAIII, CAIX)
There are no publicly available studies that have investigated the inhibitory effects of this compound on carbonic anhydrase isoforms, including CAIII and CAIX. Therefore, no IC50 or Ki values can be reported.
Investigation of Activity Against Other Relevant Enzymatic Targets
No research has been published detailing the in vitro activity of this compound against other relevant enzymatic targets.
Data Tables
Due to the absence of specific experimental data for this compound in the scientific literature, the following data tables remain unpopulated.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Data not available | |
| Mycobacterium tuberculosis H37Rv | Data not available |
Table 2: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | Reference |
| Data not available | Data not available |
Table 3: Enzyme Inhibition Activity of this compound
| Enzyme | IC50 (µM) | Reference |
| Carbonic Anhydrase III (CAIII) | Data not available | |
| Carbonic Anhydrase IX (CAIX) | Data not available | |
| Urease | Data not available |
Antioxidant Activity Evaluation via In Vitro Assays
There is no specific information available in the public domain regarding the in vitro antioxidant activity of this compound. While studies have been conducted on related compounds such as nicotinic acid amides and hydrazides, which have shown varying degrees of antioxidant potential in assays like DPPH and ABTS, these findings cannot be directly extrapolated to this compound. Without dedicated experimental evaluation, its capacity to scavenge free radicals or chelate pro-oxidant metals remains undetermined.
Anti-proliferative Activity in Cellular Research Models
Similarly, research detailing the in vitro anti-proliferative effects of this compound on any cancer cell lines has not been identified in publicly accessible scientific literature. The anti-proliferative potential of various other derivatives of isonicotinic acid has been a subject of investigation, with some compounds showing activity against cell lines such as MCF-7 and MDA-MB-231. However, in the absence of specific studies on this compound, its efficacy and mechanism of action as a potential anti-proliferative agent are unknown.
Mechanistic Insights into Molecular Interactions of 3 4 Methoxybenzamido Isonicotinic Acid
Elucidation of Molecular Target Interactions in Biological Systems
Identification of Binding Proteins or Enzymes
No studies have been identified that successfully isolate and confirm specific binding proteins or enzyme targets for 3-(4-Methoxybenzamido)isonicotinic acid. While compounds with similar backbones, such as isonicotinic acid derivatives, have been investigated as inhibitors for enzymes like xanthine (B1682287) oxidase and cyclooxygenase-2 (COX-2), there is no direct evidence linking this compound to these or any other specific biological targets. nih.govnih.gov
Research into a class of intracellular lipid chaperones known as Fatty Acid-Binding Proteins (FABPs) has identified various small molecule inhibitors. medchemexpress.comnih.gov Although some of these inhibitors share broad structural motifs with this compound, no studies have confirmed this compound as a ligand or inhibitor for any FABP isoform.
Characterization of Specific Binding Sites
Without the identification of a molecular target, the characterization of specific binding sites for this compound cannot be performed. Computational methods, such as molecular docking, are frequently used to predict interactions between a ligand and a protein's active site. nih.govjchps.com However, the application of these methods requires a known protein structure, which is currently lacking for this specific compound.
Detailed Analysis of Binding Modes and Intermolecular Forces
A detailed analysis of binding modes, including interactions like hydrogen bonding, hydrophobic interactions, or chelation, is contingent upon identifying a validated biological target. In silico modeling could provide theoretical binding poses, but without experimental validation (e.g., X-ray crystallography or NMR spectroscopy) of a ligand-protein complex, any such analysis would be purely speculative. Studies on other novel benzamide (B126) derivatives have utilized these computational approaches to predict binding, but this has not been applied to this compound in any published research. mdpi.com
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. This involves synthesizing and testing a series of structurally related analogues to determine which chemical modifications enhance biological activity. While extensive SAR studies have been published for various classes of compounds, including other isonicotinamide (B137802) derivatives and 2-phenoxybenzamides, a similar systematic investigation focused on this compound has not been reported. nih.govmdpi.com Therefore, there is no available data to correlate specific structural features of this molecule with its biological potency or selectivity against any target.
Investigations into Cellular Permeability and Intracellular Localization Mechanisms (In Vitro Models)
There is no available data from in vitro models, such as Caco-2 or PAMPA assays, to characterize the cellular permeability of this compound. Furthermore, its mechanisms of intracellular localization remain uninvestigated. Such studies are fundamental to understanding the pharmacokinetic properties of a compound but have not been conducted or published for this molecule.
Computational and Theoretical Chemistry Studies of 3 4 Methoxybenzamido Isonicotinic Acid
Molecular Dynamics SimulationsA search for molecular dynamics simulations performed on 3-(4-Methoxybenzamido)isonicotinic acid yielded no results. Such studies are crucial for understanding the dynamic behavior, conformational stability, and interaction dynamics of a molecule in a simulated biological environment, but this information is not currently available for this compound.
Analysis of Conformational Flexibility and Stability in Solution
A comprehensive conformational analysis would be the first step in understanding the structural dynamics of this compound. This would involve mapping the potential energy surface of the molecule to identify stable conformations (low-energy states) and the energy barriers between them. Key areas of investigation would include the rotational freedom around the amide bond and the bonds connecting the aromatic rings.
Techniques such as molecular mechanics and quantum mechanics calculations would be employed to determine the preferred three-dimensional arrangements of the molecule in various solvent environments. This is crucial as the conformation of a molecule can significantly influence its biological activity. The stability of different conformers would be evaluated by calculating their relative energies.
Exploration of Binding Dynamics and Allosteric Effects
Molecular dynamics (MD) simulations would be a primary tool to explore how this compound interacts with a potential biological target, such as a protein receptor. nih.govnih.gov These simulations would model the physical movements of atoms and molecules over time, providing a dynamic picture of the binding process. This would allow for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Furthermore, these simulations could reveal potential allosteric effects, where the binding of this compound to one site on a protein influences the shape and activity of a different, distant site. nih.govnih.gov Understanding these dynamics is fundamental for elucidating the mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netucsb.edu This is a valuable tool in drug discovery for predicting the activity of new, unsynthesized molecules.
Development of Predictive Models Correlating Structure with Biological Activity
To develop a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities would be required. nih.gov Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms would then be used to build a model that correlates molecular descriptors with the observed activity. researchgate.net A successful QSAR model can significantly streamline the drug design process by prioritizing the synthesis of compounds with the highest predicted potency. nih.gov
Selection and Interpretation of Molecular Descriptors
The selection of appropriate molecular descriptors is a critical step in QSAR modeling. ucsb.edu These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. kg.ac.rs For this compound and its analogs, relevant descriptors might include:
Topological descriptors: Quantify molecular branching and connectivity.
Electronic descriptors: Describe the distribution of electrons, such as partial charges and dipole moments.
Quantum-chemical descriptors: Such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can relate to chemical reactivity. ucsb.edu
3D descriptors: Related to the three-dimensional shape of the molecule.
The interpretation of the final QSAR model would involve identifying which descriptors have the most significant impact on biological activity, thereby providing insights into the structural features that are important for a compound's function.
Statistical Validation of QSAR Models
The predictive power of a QSAR model must be rigorously validated to ensure its reliability. nih.gov This involves several statistical tests:
Internal validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness and internal consistency. d-nb.info
External validation: The model's ability to predict the activity of an independent set of compounds (the test set) that was not used in model development is evaluated. nih.gov The predictive squared correlation coefficient (R²_pred) is a common metric for this.
Y-randomization: This test ensures that the model is not the result of a chance correlation by randomly shuffling the biological activity data and rebuilding the model multiple times.
A statistically valid QSAR model would be a powerful tool for the rational design of novel analogs of this compound with potentially improved biological activity.
Advanced Research Directions and Future Perspectives for 3 4 Methoxybenzamido Isonicotinic Acid
Rational Design and Synthesis of Enhanced Derivatives with Tuned Activities
The rational design of derivatives of 3-(4-Methoxybenzamido)isonicotinic acid can be approached by systematically modifying its core components to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by computational modeling, are central to this endeavor.
The synthetic route to this compound and its derivatives would likely involve the amidation of 3-aminoisonicotinic acid with an activated 4-methoxybenzoic acid derivative, such as 4-methoxybenzoyl chloride, or through peptide coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Modifications of the 4-Methoxybenzamido Moiety:
The 4-methoxy group on the benzoyl ring is a key feature for potential modification. Alterations to this group can influence the compound's electronic properties, lipophilicity, and potential for hydrogen bonding. Bioisosteric replacement is a common strategy in drug design to improve properties while retaining biological activity. bevital.no For instance, the methoxy (B1213986) group could be replaced with other small electron-donating or electron-withdrawing groups to probe the electronic requirements for activity.
Table 1: Potential Bioisosteric Replacements for the 4-Methoxy Group
| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Methoxy (-OCH3) | Ethoxy (-OCH2CH3) | Increase lipophilicity, potentially improve metabolic stability. |
| Hydroxyl (-OH) | Introduce hydrogen bonding capability, potentially alter solubility. | |
| Fluoro (-F) | Minimal steric impact, significantly alters electronic properties. youtube.com | |
| Methylthio (-SCH3) | Similar size to methoxy, different electronic and lipophilic character. | |
| Trifluoromethoxy (-OCF3) | Increases lipophilicity and metabolic stability. |
Modifications of the Isonicotinic Acid Core:
The isonicotinic acid portion of the molecule offers several avenues for modification. The carboxylic acid group is a key functional handle that can be esterified or converted to various amides to modulate solubility, cell permeability, and prodrug potential. Furthermore, the pyridine (B92270) ring itself can be substituted at available positions to explore additional binding interactions with a biological target.
Synthetic strategies for creating derivatives of isonicotinic acid are well-established and often involve multi-step sequences starting from commercially available pyridine precursors. shimadzu.com The synthesis of novel derivatives can be guided by computational docking studies to predict binding modes and prioritize synthetic targets.
Exploration of Multi-target Engagement and Polypharmacology
The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex diseases such as cancer and neurodegenerative disorders. nih.gov The hybrid nature of this compound, combining a benzamide (B126) and a pyridinecarboxylic acid, makes it an interesting scaffold for the development of multi-target-directed ligands (MTDLs). nih.gov
Designing for Multi-Target Activity:
By incorporating pharmacophoric features known to interact with different biological targets, derivatives of this compound could be designed as dual or multi-target inhibitors. For example, certain benzamide derivatives are known to inhibit enzymes like histone deacetylases (HDACs), while pyridine-containing compounds have been explored as inhibitors of kinases and other enzymes.
A rational approach to designing MTDLs would involve identifying two or more targets implicated in a particular disease and then modifying the lead compound to incorporate binding motifs for each target. For instance, by appending a known kinase-binding moiety to the isonicotinic acid ring, it might be possible to create a dual inhibitor that targets both a specific kinase and another unrelated protein.
Table 2: Potential Multi-Targeting Strategies for Derivatives
| Scaffold Component | Potential Target Class 1 | Potential Target Class 2 | Design Rationale |
| Benzamide | Histone Deacetylases (HDACs) | Kinases | Incorporate a zinc-binding group on the benzamide portion and a kinase-targeting moiety on the pyridine ring. |
| Isonicotinic Acid | Monoamine Oxidase (MAO) | Acetylcholinesterase (AChE) | Design derivatives that mimic the structures of known MAO and AChE inhibitors. bevital.no |
| Combined Scaffold | G-protein coupled receptors (GPCRs) | Ion Channels | Modify peripheral substituents to achieve desired interactions with both receptor types. |
The exploration of polypharmacology would necessitate a broad screening of optimized derivatives against a panel of relevant biological targets to identify unexpected multi-target activities.
Integration with High-Throughput Screening Methodologies for Rapid Activity Profiling
To efficiently explore the biological potential of a large library of this compound derivatives, the integration of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid testing of thousands of compounds in a miniaturized and automated fashion, significantly accelerating the drug discovery process.
Developing Suitable HTS Assays:
The choice of HTS assay will depend on the hypothesized biological targets. For instance, if the derivatives are designed as enzyme inhibitors, biochemical assays measuring enzyme activity in the presence of the compounds can be developed. For compounds intended to modulate cellular pathways, cell-based assays using reporter genes (e.g., luciferase or green fluorescent protein) can be employed. nih.gov
Table 3: Examples of HTS Assays for Activity Profiling
| Assay Type | Principle | Example Application |
| Biochemical Assay | Measures the activity of a purified enzyme in the presence of test compounds. | Screening for inhibitors of a specific kinase or protease. |
| Cell-Based Reporter Assay | Measures the expression of a reporter gene linked to a promoter of interest. | Identifying compounds that modulate a specific signaling pathway. nih.gov |
| Phenotypic Screening | Measures a change in cell morphology, viability, or other observable characteristic. | Discovering compounds with anticancer or antimicrobial activity. |
| DNA-Encoded Library (DEL) Screening | Uses libraries of compounds tagged with unique DNA barcodes for rapid screening. bevital.no | Efficiently screening vast chemical space to identify initial hits. nih.gov |
The data generated from HTS can be used to build comprehensive SAR profiles, which can then inform the next round of rational drug design and synthesis, creating an iterative cycle of optimization.
Development of Sensitive and Specific Analytical Methods for Compound Quantification in Research Samples
To support preclinical and clinical development, it is crucial to have robust and validated analytical methods for the quantification of this compound and its active metabolites in various biological matrices, such as plasma, urine, and tissue homogenates.
Chromatographic and Mass Spectrometric Techniques:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and throughput. wisdomlib.org A typical LC-MS/MS method for this compound would involve:
Sample Preparation: Extraction of the analyte from the biological matrix, often through protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: Separation of the analyte from endogenous matrix components using a suitable HPLC or UHPLC column.
Mass Spectrometric Detection: Ionization of the analyte (e.g., using electrospray ionization) and detection of specific parent-to-daughter ion transitions in multiple reaction monitoring (MRM) mode. wisdomlib.org
Method Validation:
Any developed bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
Table 4: Key Parameters for Bioanalytical Method Validation
| Parameter | Description |
| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy | The closeness of the measured concentration to the true concentration. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Linearity and Range | The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. |
The development of such validated analytical methods is a prerequisite for conducting pharmacokinetic, toxicokinetic, and bioavailability studies, which are essential for the progression of any new chemical entity through the drug development pipeline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
